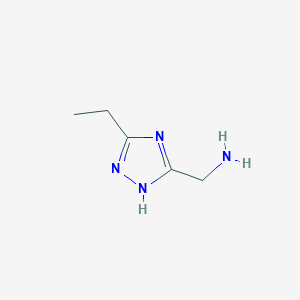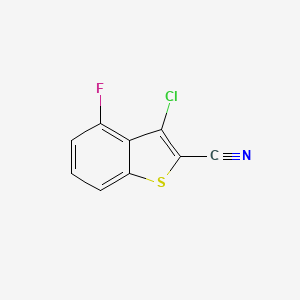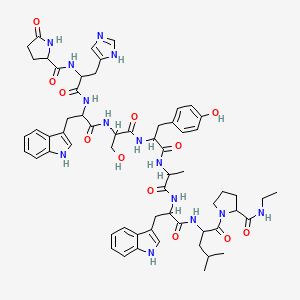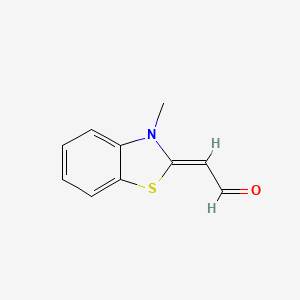
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolinones. This compound features a bromobenzyl group attached to the isoquinolinone core, which is further substituted with a hydroxyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the bromination of benzyl compounds using reagents such as N-bromosuccinimide (NBS) under radical conditions . The brominated intermediate is then subjected to further reactions to introduce the isoquinolinone core and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous-flow protocols and the use of heterogeneous catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl-substituted isoquinolinone.
Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological macromolecules, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-bromophenylacetic acid: A brominated aromatic compound with different functional groups.
2-bromobenzyl bromide: A brominated benzyl compound used in various organic syntheses.
4-bromobenzaldehyde: A brominated aromatic aldehyde with distinct reactivity.
Uniqueness
2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its bromobenzyl and hydroxyl substituents on the isoquinolinone core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C16H14BrNO2 |
|---|---|
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl]-5-hydroxy-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C16H14BrNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2 |
Clave InChI |
JWPDVXBXPUTVKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)

![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)





![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)


![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)

